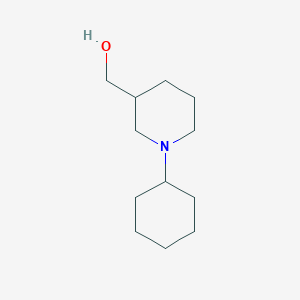![molecular formula C9H8ClFN4 B1464953 [1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250634-25-3](/img/structure/B1464953.png)
[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CFTA) is a triazole-based compound with a wide variety of applications in the field of organic synthesis and medicinal chemistry. It is a versatile, low-cost, and easy-to-synthesize molecule that has been extensively studied in recent years due to its unique properties. CFTA has been found to possess a number of interesting biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, CFTA has been used as an intermediate in the synthesis of various drugs and other compounds, as well as in the manufacture of polymeric materials.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Synthesis Techniques and Structural Insights : Research has delved into the synthesis and structural characterization of triazole derivatives, highlighting methodologies for achieving high yields and crystalline forms suitable for structure determination. One study detailed the synthesis of isostructural compounds with significant focus on their crystallography, showcasing the importance of triazole compounds in structural chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities : The antimicrobial properties of triazole derivatives have been explored, with compounds exhibiting moderate to significant activity against various pathogens. This includes novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, indicating the potential of triazole compounds in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Catalytic Activities : Studies have also highlighted the catalytic capabilities of triazole-containing compounds, such as novel ruthenium complexes with tridentate ligands. These complexes exhibit excellent activity and selectivity in the hydrogenation of ketones and aldehydes, presenting a significant advancement in the field of catalysis (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).
Antioxidant Properties : The synthesis and evaluation of 1,2,3-triazole-containing nitrones for their antioxidant capacity have been reported, with some compounds showing promising activity in various assays. This research opens pathways for the development of new antioxidant agents, contributing to the broader field of medicinal chemistry and pharmacology (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).
Herbicide Development : An innovative synthetic method for the herbicide carfentrazone-ethyl, employing a Heck reaction, demonstrates the application of triazole derivatives in agriculture. This method offers advantages such as mild conditions and atom economy, highlighting the role of triazole compounds in developing more efficient and sustainable agricultural chemicals (Fan, Yu, Fu, Liu, He, & Zhu, 2015).
Propriétés
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-7(1-2-9(8)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFNZELIEASNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CN)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464872.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)

![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)


![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464883.png)
![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464884.png)
![3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464887.png)
![[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464890.png)
![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)